molecular formula C28H27N3O4S B11482211 3'-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

3'-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11482211
M. Wt: 501.6 g/mol
InChI Key: AAAFFVYYGIWDID-UHFFFAOYSA-N
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Description

3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with thiazolidine-2,4-dione under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as indole-3-carbaldehyde and indole-3-acetic acid.

    Thiazolidine Derivatives: Compounds containing the thiazolidine ring, such as thiazolidine-2,4-dione.

Uniqueness

3’-[4-(Benzyloxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

1'-(morpholin-4-ylmethyl)-3-(4-phenylmethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C28H27N3O4S/c32-26-19-36-28(31(26)22-10-12-23(13-11-22)35-18-21-6-2-1-3-7-21)24-8-4-5-9-25(24)30(27(28)33)20-29-14-16-34-17-15-29/h1-13H,14-20H2

InChI Key

AAAFFVYYGIWDID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OCC6=CC=CC=C6

Origin of Product

United States

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